2,6-Dibromo-4-isopropylaniline
Overview
Description
2,6-Dibromo-4-isopropylaniline is an organic compound with the molecular formula C₉H₁₁Br₂N. It is a derivative of aniline, where two bromine atoms are substituted at the 2 and 6 positions, and an isopropyl group is attached at the 4 position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-isopropylaniline typically involves the bromination of 4-isopropylaniline. The reaction is carried out using bromine or bromide-bromate salts in an aqueous acidic medium. The process is performed at ambient conditions, making it an efficient and environmentally friendly method .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of bromide-bromate salts in an aqueous acidic medium is preferred due to its cost-effectiveness and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-isopropylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted anilines.
Oxidation Reactions: Products include nitro derivatives or quinones.
Reduction Reactions: Products include primary or secondary amines
Scientific Research Applications
2,6-Dibromo-4-isopropylaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is utilized in the development of new materials with specific properties.
Biological Research: It serves as a building block for the synthesis of biologically active compounds.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-isopropylaniline involves its interaction with molecular targets through its bromine and isopropyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the activity of enzymes or receptors. The specific pathways involved depend on the context of its application, such as in biological systems or material science .
Comparison with Similar Compounds
- 2,6-Dibromo-4-methoxyaniline
- 4-Amino-3,5-dibromobenzenesulfonamide
- 2,6-Dibromo-4-(trifluoromethyl)aniline
- 4-Amino-3,5-dibromobenzonitrile
- 2,6-Dibromo-4-(trifluoromethoxy)aniline
- 4-Amino-3,5-dibromophenol
Uniqueness: 2,6-Dibromo-4-isopropylaniline is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and material science, offering different reactivity and selectivity compared to its analogs .
Properties
IUPAC Name |
2,6-dibromo-4-propan-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br2N/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-5H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEBZUFROMNDEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)Br)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147141 | |
Record name | 2,6-Dibromo-4-n-propylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10546-65-3 | |
Record name | 2,6-Dibromo-4-(1-methylethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10546-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dibromo-4-n-propylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010546653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dibromo-4-n-propylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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